
trans-3,4'-Dichloroacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3,4’-Dichloroacrylophenone: is an organic compound with the molecular formula C9H6Cl2O. It consists of 6 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, and 2 chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-3,4’-Dichloroacrylophenone involves several synthetic routes. One common method is the regio- and diastereoselective synthesis via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.
Industrial Production Methods: Industrial production methods for trans-3,4’-Dichloroacrylophenone are not well-documented in the literature. the principles of regio- and diastereoselective synthesis can be applied on a larger scale to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: trans-3,4’-Dichloroacrylophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carbonyl group in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of trans-3,4’-Dichloroacrylophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of trans-3,4’-Dichloroacrylophenone depend on the type of reaction. For example, oxidation reactions may yield chlorinated carboxylic acids, while reduction reactions may produce chlorinated alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3,4’-Dichloroacrylophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through different chemical reactions .
Biology: In biological research, trans-3,4’-Dichloroacrylophenone is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .
Industry: In industry, trans-3,4’-Dichloroacrylophenone can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of trans-3,4’-Dichloroacrylophenone involves its interactions with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
- trans-4-Methylthio-β-nitrostyrene
- trans-4-Nitrocinnamaldehyde
- Methyl-trans-3-(4-methoxyphenyl)glycidate
Comparison: Compared to similar compounds, trans-3,4’-Dichloroacrylophenone is unique due to the presence of two chlorine atoms and a carbonyl group These structural features contribute to its distinct chemical reactivity and potential applications
Propriétés
Numéro CAS |
15724-88-6 |
|---|---|
Formule moléculaire |
C9H6Cl2O |
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
(E)-3-chloro-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+ |
Clé InChI |
DSLXRANAPTYXPW-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C/Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


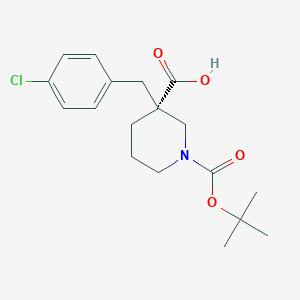


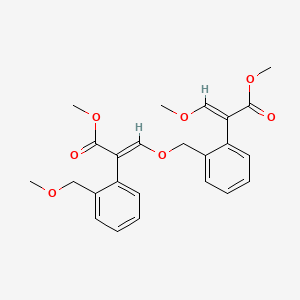
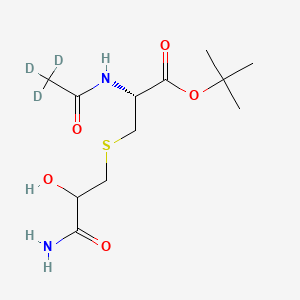
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
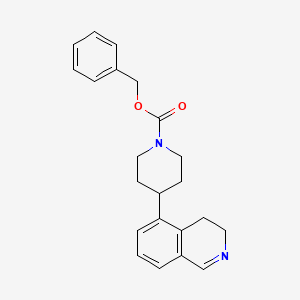


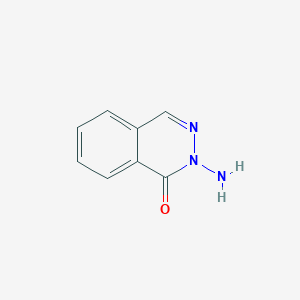

![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)

![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
